

D-Altrose: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *D-Altrose*

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An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Activity of a Rare Hexose Sugar

Abstract

D-Altrose, a rare aldohexose sugar, is a C-3 epimer of D-mannose and a C-3 epimer of D-allose. While not as abundant in nature as common sugars like glucose and fructose, **D-Altrose** has garnered interest in the scientific community for its potential biological activities, particularly its antioxidant properties. This technical guide provides a comprehensive overview of **D-Altrose**, including its chemical identity, physicochemical properties, synthesis methodologies, and known biological functions. Detailed experimental protocols and diagrams of its proposed mechanism of action are included to support researchers and professionals in the fields of carbohydrate chemistry, drug discovery, and molecular biology.

Chemical Identity and Physicochemical Properties

D-Altrose is a monosaccharide with the chemical formula $C_6H_{12}O_6$ and a molecular weight of 180.16 g/mol .^{[1][2]} Its unique stereochemistry distinguishes it from other hexoses and influences its biological and chemical characteristics.

Property	Value	Reference(s)
CAS Number	1990-29-0	[1][2]
Molecular Formula	C ₆ H ₁₂ O ₆	[1][2]
Molecular Weight	180.16 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[1][3]
Melting Point	103-108 °C	[1][3]
Optical Rotation [α]/D	+33.0° \pm 2.0° (c = 0.2 in H ₂ O)	[2]
Solubility	Soluble in water; slightly soluble in methanol (with heating) and DMSO.	[1][3]

Synthesis of D-Altrose

The rarity of **D-Altrose** in nature necessitates its synthesis for research and development purposes. Several chemical and enzymatic synthesis routes have been explored.

Chemical Synthesis from Levoglucosenone

A common laboratory-scale synthesis involves the use of levoglucosenone as a starting material. This method proceeds through a D-altrosan intermediate, which is formed via stereoselective reduction and subsequent cis-hydroxylation.[3]

General Experimental Protocol: Synthesis from a D-Glucose Derivative (Illustrative)

While various methods exist, a general approach often involves the stereoselective modification of a more common sugar, such as D-glucose. The following is an illustrative protocol adapted from principles of carbohydrate synthesis, as specific, detailed protocols for **D-Altrose** synthesis are often proprietary or complex. A patented method describes the conversion of a D-glucose 2,3-epoxy derivative where the steric configuration of the hydroxyl groups at the 2- and 3-positions is inverted.[4]

Objective: To synthesize **D-Altrose** by inverting the stereochemistry at C-3 of a suitably protected D-glucose derivative.

Materials:

- 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose
- Dess-Martin periodinane (DMP) or other suitable oxidizing agent
- Sodium borohydride (NaBH_4) or other suitable reducing agent
- Appropriate solvents (e.g., dichloromethane, methanol)
- Acid for deprotection (e.g., trifluoroacetic acid)
- Silica gel for column chromatography

Procedure:

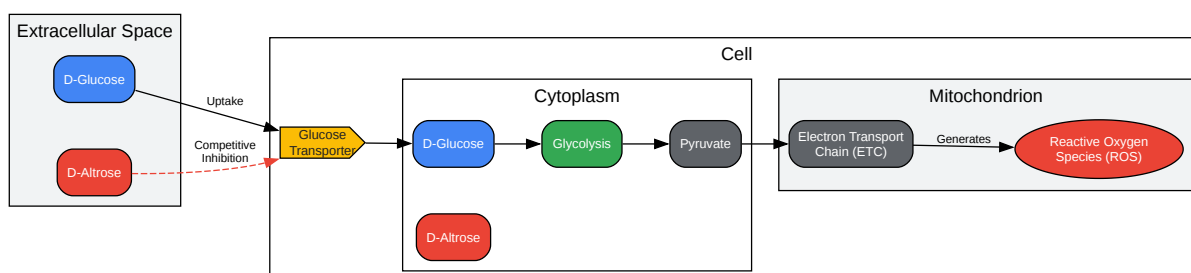
- Oxidation: The free hydroxyl group at C-3 of 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose is oxidized to a ketone using an oxidizing agent like DMP in an appropriate solvent.
- Reduction: The resulting ketone is then reduced with a reducing agent such as NaBH_4 . This reduction is often not highly stereoselective and will produce a mixture of the original D-glucose stereoisomer and the desired D-allose stereoisomer (epimeric at C-3).
- Purification: The mixture of epimers is separated using column chromatography to isolate the D-allose precursor.
- Isomerization/Epimerization (Conceptual Step for **D-Altrose**): Further steps would be required to achieve the **D-Altrose** configuration. Enzymatic methods are often employed for such specific epimerizations in industrial settings. For instance, L-rhamnose isomerase can catalyze the epimerization of D-allose from D-psicose, with **D-altrose** being a byproduct.[3]
- Deprotection: The protecting groups (isopropylidene groups) are removed by acid hydrolysis to yield the free sugar.
- Final Purification: The final product is purified by crystallization or chromatography.

Biological Activity and Mechanism of Action

The most notable biological activity of **D-Altrose** reported to date is its antioxidant capacity. It is proposed to exert this effect by competing with D-glucose for cellular uptake and metabolism, thereby reducing the generation of mitochondrial reactive oxygen species (ROS).

Proposed Antioxidant Mechanism

D-Altrose is thought to suppress ROS production in mitochondria by acting as a competitive inhibitor of D-glucose at the cellular level. By reducing the amount of glucose entering the glycolytic pathway and subsequently the electron transport chain, **D-Altrose** can decrease the generation of superoxide anions, a primary source of cellular ROS.



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Proposed mechanism of **D-Altrose** in reducing mitochondrial ROS.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant capacity of **D-Altrose** using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Objective: To determine the free radical scavenging activity of **D-Altrose**.

Materials:

- **D-Altrose**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol
- Ascorbic acid or Trolox (as a positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
 - Prepare a stock solution of **D-Altrose** in water or a suitable buffer. Create a series of dilutions from this stock.
 - Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
- Assay:
 - To each well of a 96-well plate, add a specific volume of the **D-Altrose** dilutions or the positive control.
 - Add the DPPH solution to each well to initiate the reaction.
 - Include a control well containing only the solvent and the DPPH solution.
- Incubation:
 - Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement:

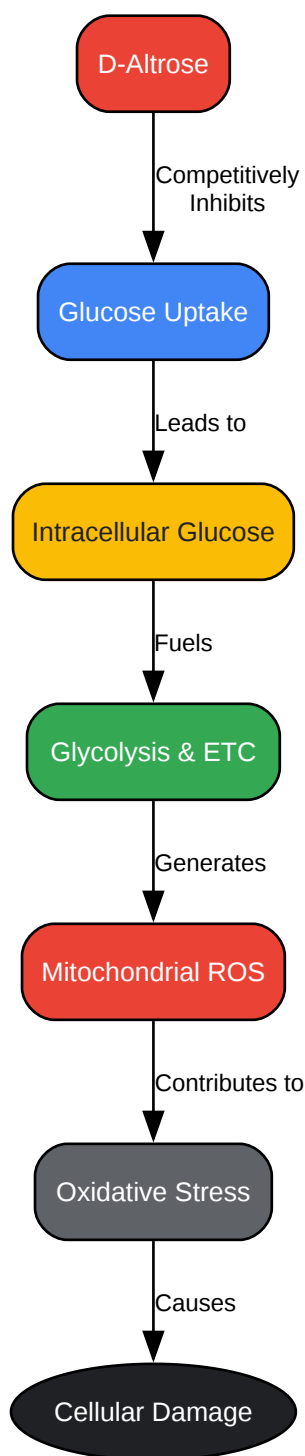
- Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
- Calculation:
 - The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the sample.
 - The IC_{50} value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of **D-Altrose**.

Signaling Pathways

Currently, specific signaling pathways directly activated or modulated by **D-Altrose** are not well-elucidated. However, based on its proposed mechanism of competing with glucose, it can be inferred that **D-Altrose** may indirectly influence pathways sensitive to cellular energy status and redox balance, such as the insulin signaling pathway and antioxidant response pathways.

Potential Influence on Insulin Signaling

By competing with glucose for transport into cells, **D-Altrose** could potentially modulate the downstream effects of insulin signaling that are dependent on glucose metabolism. However, it is not known to directly interact with the insulin receptor or its downstream effectors.



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Logical workflow of **D-Altrose**'s effect on cellular processes.

Conclusion and Future Perspectives

D-Altrose remains a relatively understudied rare sugar with demonstrated potential as an antioxidant. Its unique mechanism of action, involving competition with glucose, presents an interesting avenue for research into the management of conditions associated with oxidative stress and hyperglycemia. Further studies are warranted to fully elucidate its biological activities, map its interactions with cellular signaling pathways, and explore its potential therapeutic applications. The development of more efficient and scalable synthesis methods will be crucial for advancing the research and potential commercialization of **D-Altrose** and its derivatives.

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